molecular formula C18H19NO4S B4502626 N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B4502626
M. Wt: 345.4 g/mol
InChI Key: BITSXEPWQGAORP-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H19NO4S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.10347926 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing similar sulfonamide compounds to understand their molecular structure, vibrational frequencies, and electronic properties. For instance, the study by Sarojini et al. (2012) on the synthesis and characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) provides insights into the molecular geometry, vibrational frequencies, and electronic properties using Density Functional Theory (DFT) methods. This research contributes to the fundamental understanding of sulfonamide compounds, which can be applied in various scientific and industrial applications (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Biological Evaluation and Potential Therapeutic Applications

Another area of research involves evaluating the biological activity of sulfonamide derivatives for their potential therapeutic applications. For example, the study on the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety highlights the potent cytotoxic activity of synthesized compounds against human cancer cell lines. This suggests that sulfonamide derivatives have significant potential in developing anticancer agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Environmental and Analytical Chemistry Applications

Sulfonamide compounds also find applications in environmental and analytical chemistry. For instance, the utilization of aromatic sulfonates as tracers in geothermal reservoirs showcases the practical application of these compounds in environmental studies. The polyaromatic sulfonates were tested for their thermal stability and analytical detectability in geothermal systems, demonstrating their suitability as tracers for reservoir temperature assessment and fluid movement tracking (Rose, Benoit, & Kilbourn, 2001).

Future Directions

The future research directions for this compound could involve exploring its potential uses in medicine, given the known biological activity of sulfonamides. Additionally, studies could investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-24(21,14-8-9-17-18(12-14)23-11-10-22-17)19-16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,8-9,12,16,19H,3,5,7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITSXEPWQGAORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
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Reactant of Route 2
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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